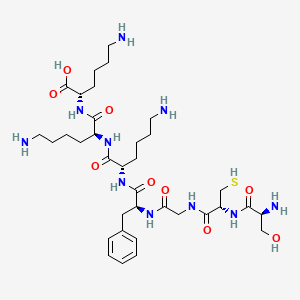
L-Seryl-L-cysteinylglycyl-L-phenylalanyl-L-lysyl-L-lysyl-L-lysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-セリル-L-システイニルグリシル-L-フェニルアラニル-L-リシル-L-リシル-L-リシンは、7つのアミノ酸で構成されるペプチド化合物です。この化合物は、生化学、医学、工業プロセスなどの様々な分野における潜在的な用途により注目されています。このペプチドのアミノ酸配列には、セリン、システイン、グリシン、フェニルアラニン、リシンが含まれており、これらがペプチドのユニークな特性と機能に寄与しています。
準備方法
合成経路および反応条件
L-セリル-L-システイニルグリシル-L-フェニルアラニル-L-リシル-L-リシル-L-リシンの合成は、通常、固相ペプチド合成(SPPS)を用います。この方法は、固体樹脂に固定された成長中のペプチド鎖に、アミノ酸を逐次的に付加することを可能にします。プロセスには以下の手順が含まれます。
樹脂への負荷: 最初のアミノ酸(L-セリン)を樹脂に結合させます。
脱保護: 次のアミノ酸の付加を可能にするために、アミノ酸上の保護基を除去します。
カップリング: 次のアミノ酸(L-システイン)を活性化し、成長中のペプチド鎖に結合させます。
繰り返し: 手順2および3を、その後の各アミノ酸(グリシン、L-フェニルアラニン、L-リシン、L-リシン、L-リシン)に対して繰り返します。
切断: 完成したペプチドを樹脂から切断し、精製します。
工業的生産方法
このペプチドの工業的生産は、大規模なSPPSまたは組み換えDNA技術を用いる場合があります。組み換えDNA技術では、ペプチドをコードする遺伝子を適切な発現系(例:バクテリア、酵母)に挿入し、ペプチドを大量に生産します。その後、ペプチドはクロマトグラフィー技術を使用して精製されます。
化学反応の分析
反応の種類
L-セリル-L-システイニルグリシル-L-フェニルアラニル-L-リシル-L-リシル-L-リシンは、以下のものを含む様々な化学反応を起こす可能性があります。
酸化: システイン残基は、酸化によってジスルフィド結合を形成することができます。
還元: ジスルフィド結合は、遊離のチオール基に戻すことができます。
置換: リシン残基のアミノ基は、置換反応に関与することができます。
一般的な試薬および条件
酸化: 過酸化水素またはヨウ素を使用して、システイン残基を酸化することができます。
還元: ジチオトレイトール(DTT)またはβ-メルカプトエタノールを使用して、ジスルフィド結合を還元することができます。
置換: 酢酸無水物などの試薬を使用して、リシン残基のアミノ基をアセチル化することができます。
主要な生成物
酸化: ジスルフィド結合したペプチドの形成。
還元: 遊離のチオール基の再生。
置換: アセチル化されたペプチド。
科学研究への応用
L-セリル-L-システイニルグリシル-L-フェニルアラニル-L-リシル-L-リシル-L-リシンは、いくつかの科学研究への応用を持っています。
生化学: タンパク質のフォールディングと安定性を研究するためのモデルペプチドとして使用されます。
医学: 安定した構造を形成し、生物学的標的に結合する能力により、潜在的な治療的用途があります。
工業: ペプチドベースの材料やコーティングの開発に使用されます。
科学的研究の応用
L-Seryl-L-cysteinylglycyl-L-phenylalanyl-L-lysyl-L-lysyl-L-lysine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and stability.
Medicine: Potential therapeutic applications due to its ability to form stable structures and interact with biological targets.
Industrial: Used in the development of peptide-based materials and coatings.
作用機序
L-セリル-L-システイニルグリシル-L-フェニルアラニル-L-リシル-L-リシル-L-リシンの作用機序は、特定の分子標的との相互作用を伴います。システイン残基はジスルフィド結合を形成することができ、ペプチドの安定性に寄与します。リシン残基は、負に帯電した分子との相互作用のための複数の部位を提供し、ペプチドの結合親和性と特異性を高めます。
類似化合物との比較
類似化合物
L-セリン-L-システイン-L-グリシン-L-フェニルアラニン-L-リシン: 構造は似ていますが、リシン残基が少なくなっています。
L-セリン-L-システイン-L-グリシン-L-フェニルアラニン-L-リシン-L-リシン: 構造は似ていますが、リシン残基が1つ少なくなっています。
独自性
L-セリル-L-システイニルグリシル-L-フェニルアラニル-L-リシル-L-リシル-L-リシンは、その特定の配列と3つのリシン残基の存在により、その結合特性と安定性を高めています。これは、標的分子との強力で特異的な相互作用を必要とするアプリケーションに特に役立ちます。
生物活性
- Molecular Formula : C₁₈H₂₈N₄O₆S
- Molecular Weight : 424.56 g/mol
- CAS Number : 164031-31-6
This peptide is composed of seven amino acids, which include serine, cysteine, glycine, phenylalanine, and lysine. The presence of multiple lysine residues may influence its structural stability and biological functions.
- Antioxidant Properties : Research indicates that peptides containing cysteine exhibit antioxidant activities, potentially preventing oxidative stress-induced damage in cells . This could be beneficial in conditions where oxidative stress plays a significant role.
- Protein Folding and Stability : Similar peptides have been studied for their role as chemical chaperones, aiding in proper protein folding and preventing aggregation . This activity is crucial in maintaining cellular function and preventing diseases related to protein misfolding.
- Cell Signaling : The presence of specific amino acids like phenylalanine may influence signaling pathways related to cell growth and apoptosis. Peptides can interact with various receptors and enzymes, impacting cellular responses .
Study 1: Antioxidant Activity
A study investigated the antioxidant effects of a peptide similar to L-Seryl-L-cysteinylglycyl-L-phenylalanyl-L-lysyl-L-lysyl-L-lysine in a diabetic rat model. The results demonstrated significant reductions in markers of oxidative stress when the peptide was administered, suggesting its potential as a therapeutic agent for conditions characterized by oxidative damage .
Study 2: Protein Chaperoning
Another study evaluated the role of lysine-rich peptides in protein stabilization. It was found that these peptides effectively maintained the structure of glycated proteins, which are often implicated in diabetic complications. The study concluded that such peptides could serve as effective chaperones in therapeutic applications .
Data Table: Biological Activities of Related Peptides
| Peptide Name | Antioxidant Activity | Protein Stabilization | Cell Signaling |
|---|---|---|---|
| L-Seryl-L-cysteinylglycyl-L-phenylalanine | Moderate | High | Yes |
| L-Lysine | High | Moderate | Yes |
| L-Cysteine | High | High | Yes |
特性
CAS番号 |
649756-21-8 |
|---|---|
分子式 |
C35H60N10O9S |
分子量 |
797.0 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C35H60N10O9S/c36-15-7-4-12-24(32(50)42-25(13-5-8-16-37)33(51)44-26(35(53)54)14-6-9-17-38)43-34(52)27(18-22-10-2-1-3-11-22)41-29(47)19-40-31(49)28(21-55)45-30(48)23(39)20-46/h1-3,10-11,23-28,46,55H,4-9,12-21,36-39H2,(H,40,49)(H,41,47)(H,42,50)(H,43,52)(H,44,51)(H,45,48)(H,53,54)/t23-,24-,25-,26-,27-,28-/m0/s1 |
InChIキー |
HSDWYHVTNPXVNC-QUQVWLGBSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CO)N |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C(CS)NC(=O)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















